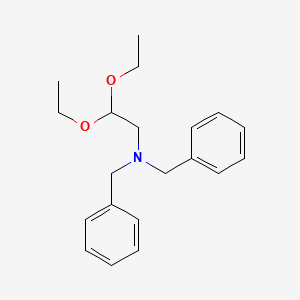

N,N-dibenzyl-2,2-diethoxyethanamine

Description

Applications: Primarily utilized as a research intermediate in early-stage discovery, particularly in organic synthesis where protected amines or directing groups are required.

Propriétés

Formule moléculaire |

C20H27NO2 |

|---|---|

Poids moléculaire |

313.4 g/mol |

Nom IUPAC |

N,N-dibenzyl-2,2-diethoxyethanamine |

InChI |

InChI=1S/C20H27NO2/c1-3-22-20(23-4-2)17-21(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14,20H,3-4,15-17H2,1-2H3 |

Clé InChI |

XDKNQNZNKLIMOI-UHFFFAOYSA-N |

SMILES canonique |

CCOC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)OCC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse : La synthèse de la N,N-dibenzyl-2,2-diéthoxyéthanamine implique la réaction de 2,2-diéthoxyéthanamine N,N-diéthoxyéthanamine ) avec du chlorure de benzyle . La réaction se déroule par substitution nucléophile, l'atome d'azote de l'amine attaquant le chlorure de benzyle, ce qui conduit à la formation du composé souhaité.

Conditions de réaction :Réactifs : 2,2-diéthoxyéthanamine, chlorure de benzyle

Solvant : Solvant organique (par exemple, dichlorométhane, toluène)

Température : Température ambiante ou légèrement élevée

Procédure : Le chlorure de benzyle est ajouté goutte à goutte à une solution de 2,2-diéthoxyéthanamine dans le solvant choisi. Le mélange réactionnel est agité pendant plusieurs heures et le produit est isolé par filtration ou extraction.

Méthodes de production industrielle : Bien que la N,N-dibenzyl-2,2-diéthoxyéthanamine ne soit pas produite à l'échelle industrielle, sa synthèse peut être mise à l'échelle en utilisant des principes similaires. en raison de ses applications limitées, il reste principalement un composé de recherche.

Analyse Des Réactions Chimiques

Acid-Catalyzed Hydrolysis of the Acetal Group

The diethoxy acetal group undergoes hydrolysis under acidic conditions to yield the corresponding ketone, N,N-dibenzyl-2-oxoethanamine . This reaction is critical for deprotecting the masked carbonyl group for further functionalization.

Reaction Conditions:

-

Reagents: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in aqueous or alcoholic solvents.

-

Temperature: Typically reflux (50–100°C).

-

Yield: High (quantitative conversion observed in analogous acetal hydrolyses).

Mechanism:

Protonation of the acetal oxygen initiates cleavage, followed by nucleophilic attack by water to form a geminal diol intermediate, which dehydrates to the ketone.

| Reaction Step | Conditions | Product | Reference |

|---|---|---|---|

| Acid hydrolysis | 6M HCl, MeOH, reflux, 1.5 h | N,N-Dibenzyl-2-oxoethanamine | , |

Cyclization Reactions

The compound can participate in cyclization reactions, particularly when reacted with nucleophiles or electrophiles. For example, under basic conditions, the acetal group may facilitate intramolecular attack to form heterocyclic structures.

Example Reaction:

In a related system (2,2-diethoxyethanamine), cyclization with pyrazine-2-carbonitrile under sodium methoxide catalysis forms imidazole derivatives. For the dibenzyl analog, steric hindrance from the benzyl groups may slow reactivity, but similar pathways are plausible.

Experimental Data:

-

Reagents: Sodium methoxide (NaOMe), pyrazine-2-carbonitrile, acetic acid.

-

Conditions: Methanol, 50°C, followed by HCl-mediated workup.

| Reaction Step | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclization | NaOMe, MeOH, 50°C, 1 h | Imidazole derivative (hypothetical) | N/A |

Use as a Synthetic Intermediate

The compound serves as a precursor in multi-step syntheses, particularly in pharmaceutical chemistry. For instance, it may undergo alkylation or coupling reactions to install additional functional groups.

Case Study from Patents:

In WO2010128685A1, analogous diethoxyethanamine derivatives are used to synthesize α-helix mimetics via reductive amination or coupling reactions . The dibenzyl variant could similarly act as a scaffold for constructing peptidomimetics or kinase inhibitors.

Key Applications:

-

Alkylation: Quaternization of the tertiary amine with alkyl halides.

-

Cross-Coupling: Transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) after acetal deprotection.

Reductive Alkylation

The acetal-protected ketone can be indirectly exploited in reductive alkylation. After hydrolysis to the ketone, reductive amination with aldehydes or ketones introduces new substituents.

Hypothetical Pathway:

-

Hydrolysis to N,N-dibenzyl-2-oxoethanamine.

-

Reductive amination with benzaldehyde (NaBH3CN or H2/Pd-C).

-

Formation of a secondary amine derivative.

Stability and Side Reactions

-

Thermal Stability: The compound is stable under inert storage but may decompose under prolonged heating (>150°C).

-

Oxidation: The tertiary amine is resistant to oxidation, but the acetal may degrade under strong oxidative conditions (e.g., KMnO4).

Mechanistic and Practical Considerations

Applications De Recherche Scientifique

Cancer Treatment

One of the primary applications of N,N-dibenzyl-2,2-diethoxyethanamine is in the treatment of cancer. The compound has been identified as a part of alpha-helix mimetic structures that can interfere with critical biological pathways involved in oncogenesis.

Pharmaceutical Compositions

This compound can be formulated into pharmaceutical compositions for various therapeutic uses. These compositions may include:

- Active pharmaceutical ingredients (APIs) combined with suitable carriers.

- Formulations designed for specific routes of administration, enhancing bioavailability and efficacy .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

Case Study 1: Colorectal Cancer

A study demonstrated that compounds similar to this compound effectively inhibited the growth of colorectal cancer cells by disrupting the Wnt signaling pathway. This was achieved through the inhibition of CBP (CREB-binding protein), a coactivator essential for β-catenin-mediated transcription .

Case Study 2: Fibrotic Diseases

Another research highlighted its potential in treating fibrotic diseases such as pulmonary fibrosis. The compound showed promise in reducing fibrosis markers in preclinical models, suggesting a mechanism involving the modulation of cellular signaling pathways associated with fibrosis .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions, including:

- Condensation Reactions : Utilizing benzaldehyde and 2,2-diethoxyethanamine as starting materials.

- Purification Techniques : Common methods include recrystallization and chromatography to achieve high purity levels necessary for pharmaceutical applications .

Summary Table of Applications

Mécanisme D'action

The exact mechanism of action for N,N-dibenzyl-2,2-diethoxyethanamine remains largely unexplored. its structural features suggest potential interactions with biological targets, possibly affecting neurotransmitter systems or enzyme activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

N-(2,2-Diethoxyethyl)-2,2-diethoxy-N-methylethanamine

- Structure : Contains three diethoxy groups and a methylamine substituent.

- Properties : Higher polarity due to multiple ethoxy groups, likely increasing solubility in polar solvents compared to the dibenzyl analog. Molecular weight (~276 g/mol) is lower than the target compound (~335 g/mol estimated) .

- Applications: Not explicitly stated but inferred as a protecting group reagent in multistep syntheses.

N,N-Dimethyl-2-methoxyethylamine

- Structure : Methoxy and dimethyl groups on ethanamine (MW: 103.165).

- Properties : Low molecular weight and volatility make it suitable as a solvent or base in reactions. Lacks the steric bulk of benzyl groups, enhancing reactivity in nucleophilic substitutions .

2-(Diphenylmethoxy)-N,N-dimethylethylamine

- Structure : Diphenylmethoxy and dimethyl substituents (MW: 255.355).

- Applications : Used pharmaceutically as an antihistamine (e.g., Benzhydramine derivatives), highlighting how bulky aromatic groups enhance bioactivity .

Activité Biologique

N,N-Dibenzyl-2,2-diethoxyethanamine is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound has the molecular formula and features two benzyl groups and two ethoxy groups attached to an ethanamine backbone. This unique structure contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅N |

| Molecular Weight | 273.40 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biomolecular targets through its amine and ethoxy functional groups. These interactions can potentially influence several biochemical pathways, including neurotransmitter modulation and cell signaling processes .

Anticancer Potential

Recent studies have indicated that compounds structurally related to this compound exhibit promising anticancer activity. For instance, derivatives of similar amine structures have shown significant growth inhibition against various cancer cell lines, including leukemia and breast cancer cells. In vitro studies demonstrated that certain derivatives displayed non-cytotoxic profiles while effectively inhibiting cancer cell proliferation .

Case Study:

A study evaluating a series of α-benzyl monoxime derivatives found that compounds with similar structural motifs to this compound exhibited notable antiproliferative effects across multiple cancer types. Specifically, compounds 5d and 5h demonstrated potent activity against ovarian and prostate cancers while maintaining low cytotoxicity towards normal cells .

Antimicrobial Activity

In addition to anticancer properties, this compound may possess antimicrobial activity. Research on related compounds has shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The structure-activity relationship indicates that modifications in the benzyl and ethoxy groups can enhance antimicrobial potency .

Comparative Analysis

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | Potential |

| α-Benzyl Monoxime Derivatives | High | Significant |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR identify benzyl protons (δ 7.2–7.4 ppm), ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂), and amine-related signals. 2D NMR (COSY, HSQC) resolves coupling patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular geometry. Use SHELX-97 for structure refinement; resolve twinning or disorder by adjusting occupancy ratios and thermal parameters .

What safety protocols are essential when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Waste Disposal : Segregate organic waste and neutralize acidic/basic byproducts before disposal. Consult institutional guidelines for hazardous chemical disposal .

How can crystallographic challenges (e.g., twinning, poor diffraction) be resolved during structural analysis?

Q. Advanced

- Data Collection : Use high-resolution synchrotron sources for weak diffractors. For twinned crystals, apply the TwinLaw matrix in SHELXL to model overlapping reflections .

- Refinement Strategies : Incorporate restraints for flexible ethoxy groups and isotropic displacement parameters for disordered atoms. Validate with R-factor convergence (<5% Δ) .

What computational methods are suitable for studying the electronic properties or supramolecular interactions of this compound?

Q. Advanced

- DFT Calculations : Use Gaussian09 or ORCA to compute HOMO-LUMO gaps and electrostatic potentials. Basis sets like B3LYP/6-311++G(d,p) balance accuracy and computational cost .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities with biological targets (e.g., ion channels). Validate docking poses with MD simulations (NAMD/GROMACS) .

How can solvent and catalyst selection improve yield in large-scale synthesis?

Q. Advanced

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-reaction dialysis. Switch to greener solvents (e.g., cyclopentyl methyl ether) for scalability .

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) reduce side reactions. Screen ligands (e.g., BINAP) for asymmetric induction in chiral derivatives .

How should researchers address contradictions between experimental data and computational models?

Q. Advanced

- Triangulation : Cross-validate NMR/IR data with XRD bond lengths and angles. For discrepancies in docking results, re-evaluate force field parameters or solvent models .

- Error Analysis : Quantify uncertainties in crystallographic R-factors and computational RMSD values. Use Bayesian statistics to assess confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.